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  • Product: 1-(1-Methylpyrrolidin-2-YL)ethan-1-OL

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol

An In-depth Technical Guide to 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol: Structure, Properties, Synthesis, and Applications Executive Summary 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a chiral amino alcohol that serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol: Structure, Properties, Synthesis, and Applications

Executive Summary

1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a chiral amino alcohol that serves as a highly valuable building block in modern organic and medicinal chemistry. Possessing two stereocenters, its distinct stereoisomers offer a structurally rigid scaffold crucial for the development of complex molecules, including pharmaceutical agents and chiral catalysts.[1][2] The pyrrolidine ring system is a prevalent feature in numerous biologically active compounds, making its derivatives, such as the title compound, of significant interest to researchers in drug discovery.[3] This guide provides a comprehensive technical overview of its chemical structure, stereochemical diversity, physicochemical properties, and potential applications. Furthermore, it outlines a representative synthetic pathway and details the expected analytical characterization, offering a Senior Application Scientist's perspective on its practical use in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical entity dictate its behavior and potential applications. For 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, its utility is intrinsically linked to its three-dimensional structure and resulting chemical properties.

Chemical Identification

The compound is systematically named based on IUPAC nomenclature, but various identifiers are used across commercial and research databases. Its stereoisomers are often distinguished by specific CAS numbers.

IdentifierValueSource
IUPAC Name 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol-
Molecular Formula C₇H₁₅NO[1][4]
Molecular Weight 129.20 g/mol [4][5]
CAS Number (S,S)-isomer 1803485-14-4[6][7]
CAS Number (R,S)-isomer 1803485-19-9[5]
InChIKey (S,S)-isomer LGZVZTBBCKQEPT-BQBZGAKWSA-N[2]
Stereochemistry: The Basis of Specificity

The presence of two chiral centers—one at the C2 position of the pyrrolidine ring and the other at the C1 position of the ethan-1-ol side chain—gives rise to four possible stereoisomers: (1S, 2S), (1R, 2R), (1S, 2R), and (1R, 2S). The (S,S) and (R,R) isomers are enantiomers of each other, as are the (S,R) and (R,S) isomers. These pairs of enantiomers are diastereomers of each other. This stereochemical diversity is critical, as the specific spatial arrangement of the hydroxyl and N-methylpyrrolidinyl groups profoundly influences biological interactions and catalytic performance. For drug development professionals, isolating the correct stereoisomer is often a key step in optimizing efficacy and reducing off-target effects.

Physicochemical Properties

The compound's properties make it suitable for a range of synthetic transformations.

PropertyValueSource / Rationale
Appearance Colorless liquid[6]
Purity (Commercial) ≥97%[6]
Topological Polar Surface Area 23.47 Ų[5]
XLogP3 (Predicted) 0.5[4][8]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Storage Conditions 2-8 °C, sealed in a dry environment[5]

Synthesis and Characterization

A robust and reproducible synthetic route, coupled with thorough analytical validation, is paramount for the reliable use of this chiral building block.

Retrosynthetic Analysis

From a strategic perspective, the most logical disconnection for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is at the C-C bond formed between the pyrrolidine ring and the side chain. This approach identifies an N-methylproline derivative as a readily available chiral starting material and a methyl organometallic reagent as the C1 synthon. This strategy is advantageous as it preserves the stereochemistry of the proline precursor.

G target 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (Target Molecule) intermediate1 N-Methylproline Ester (Key Intermediate) target->intermediate1 C-C bond formation (Grignard Reaction) reagent Methyl Grignard Reagent (CH₃MgBr) intermediate1->reagent precursor L-Proline or D-Proline (Chiral Pool Source) intermediate1->precursor N-Methylation & Esterification

Retrosynthetic approach for the target molecule.
Exemplary Synthetic Protocol: (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethan-1-ol

This protocol describes a representative method starting from L-proline. The choice of reagents, such as a non-nucleophilic base for methylation and a robust reducing agent for ester-to-aldehyde conversion (if needed), is critical for minimizing side reactions and preserving stereochemical integrity.

Step 1: N-Methylation of L-Proline

  • Suspend L-proline (1.0 eq) in a suitable solvent like methanol.

  • Add potassium carbonate (K₂CO₃, 3.0 eq) as a base. The base is crucial for deprotonating the carboxylic acid and the secondary amine.

  • Add methyl iodide (CH₃I, 2.5 eq) portion-wise while maintaining the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Filter the solids and concentrate the filtrate under reduced pressure to obtain crude N-methyl-L-proline.

Step 2: Esterification

  • Dissolve the crude N-methyl-L-proline in methanol.

  • Add a catalytic amount of sulfuric acid (H₂SO₄) or use thionyl chloride (SOCl₂) for a more rapid conversion.

  • Reflux the mixture for 4-6 hours. The esterification protects the carboxylic acid, activating it for the subsequent step.

  • Neutralize the reaction, extract with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield methyl (S)-1-methylpyrrolidine-2-carboxylate.

Step 3: Grignard Reaction

  • Dissolve the purified ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (CH₃MgBr, 2.2 eq, 3.0 M solution in diethyl ether). Two equivalents are required: the first deprotonates any trace water and the alpha-proton, while the second performs the nucleophilic attack on the carbonyl. The reaction is highly exothermic and requires careful temperature control to prevent side reactions.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.

  • Purify by silica gel column chromatography to obtain the final product, (S)-1-((S)-1-methylpyrrolidin-2-yl)ethan-1-ol.

Analytical Characterization Workflow

A self-validating analytical workflow ensures the identity, purity, and structural integrity of the synthesized compound. Each step provides orthogonal data to confirm the outcome of the synthesis.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation synthesis Crude Product (Post-Grignard Quench) purification Purification (Column Chromatography) synthesis->purification nmr ¹H & ¹³C NMR (Structural Confirmation) purification->nmr Characterization ms Mass Spectrometry (Molecular Weight Verification) purification->ms Characterization ir IR Spectroscopy (Functional Group ID) purification->ir Characterization purity Chiral HPLC / GC (Purity & Enantiomeric Excess) nmr->purity Final Quality Control

Workflow for synthesis and analytical validation.
Predicted Spectroscopic Data

While experimental spectra should always be acquired, predicting the spectral features is a key exercise for a scientist to confirm a successful synthesis. The following data are predicted for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

Table: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~3.8-4.0 m 1H -CH(OH)- Deshielded by the adjacent hydroxyl group.
~3.0-3.2 m 1H Pyrrolidine H5a Diastereotopic proton adjacent to nitrogen.
~2.4 s 3H N-CH₃ Singlet for the N-methyl group.
~2.2-2.3 m 1H Pyrrolidine H2 Methine proton adjacent to two substituents.
~1.6-2.0 m 4H Pyrrolidine H3, H4 Methylene protons of the pyrrolidine ring.
~1.2-1.3 d 3H -CH(OH)CH₃ Doublet due to coupling with the methine proton.

| (Broad) | s | 1H | -OH | Exchangeable proton, shift is concentration-dependent. |

Table: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~68-72 -CH(OH)-
~65-68 Pyrrolidine C2
~55-58 Pyrrolidine C5
~40-42 N-CH₃
~28-32 Pyrrolidine C3
~22-25 Pyrrolidine C4

| ~18-21 | -CH(OH)CH₃ |

Mass Spectrometry: Electron ionization (EI) would likely show a weak molecular ion peak (M⁺) at m/z 129. The most prominent peak is expected at m/z 84, corresponding to the stable [M - C₂H₅O]⁺ fragment (the N-methylpyrrolidinyl-methyl cation), a characteristic fragmentation for such structures.[8]

Infrared (IR) Spectroscopy: Key absorption bands would include a strong, broad peak around 3300-3500 cm⁻¹ (O-H stretch), sharp peaks at 2850-2950 cm⁻¹ (aliphatic C-H stretch), and a peak around 1050-1150 cm⁻¹ (C-O stretch of a secondary alcohol).

Applications in Research and Drug Development

The utility of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol stems from its identity as a chiral building block.

  • Asymmetric Synthesis: It serves as an intermediate in the synthesis of more complex chiral molecules. Its rigid pyrrolidine framework can help control the stereochemical outcome of subsequent reactions.[1][2]

  • Pharmaceutical Precursor: The N-methylpyrrolidine motif is present in various biologically active compounds. While this specific alcohol may not be the final active pharmaceutical ingredient (API), it is a key precursor. For example, related pyrrolidine structures are central to monoamine reuptake inhibitors, which are investigated for treating conditions like cocaine abuse.[9] Its structure allows for further modification to explore structure-activity relationships (SAR).

  • Chiral Ligand Development: The amino alcohol functionality makes it a candidate for development into chiral ligands for asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment for catalytic transformations.

Safety and Handling

Based on data for closely related isomers and stereoisomers, 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol should be handled with appropriate care.

  • GHS Classification (Anticipated): Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Handling Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

Conclusion

1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is more than a simple chemical. It is a precision tool for the construction of molecular complexity. Its well-defined stereochemistry and versatile functional groups make it an indispensable intermediate for researchers and scientists in drug development and asymmetric synthesis. A thorough understanding of its synthesis, characterization, and handling is essential for unlocking its full potential in the creation of novel and impactful chemical entities.

References

  • PubChem. 1-Methyl-2-pyrrolidineethanol | C7H15NO | CID 93363. Available from: [Link]

  • UCHEM. (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. Available from: [Link]

  • PubChem. (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Available from: [Link]

  • Molbase. 2-(1-methylpyrrolidin-2-yl)ethanol. Available from: [Link]

  • Google Patents. US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Ataman Kimya. 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Available from: [Link]

  • Drugs.ie. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Available from: [Link]

Sources

Exploratory

1-(1-Methylpyrrolidin-2-yl)ethan-1-ol: A Technical Guide to Its Physicochemical Profile, Asymmetric Synthesis, and Applications

Executive Summary In the realm of modern synthetic chemistry and drug development, chiral bifunctional building blocks are indispensable. 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a highly versatile chiral secondary alcoh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern synthetic chemistry and drug development, chiral bifunctional building blocks are indispensable. 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a highly versatile chiral secondary alcohol featuring a conformationally rigid pyrrolidine ring and an


-methyl tertiary amine. This unique structural motif allows it to function as a highly effective bidentate ligand in asymmetric metal catalysis and as a core pharmacophore in neuroactive drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical identifiers, structural causality in catalysis, and self-validating experimental protocols for its synthesis and application.

Nomenclature and Physicochemical Identifiers

The molecule contains two adjacent stereocenters (C2 of the pyrrolidine ring and C1 of the ethanol moiety), resulting in four possible stereoisomers. The (1S,2S) isomer is the most extensively documented and commercially utilized form for asymmetric synthesis 1[1].

Below is a consolidated table of its critical quantitative data and identifiers 2[2]:

PropertyValue / Identifier
IUPAC Name (1S)-1-[(2S)-1-Methylpyrrolidin-2-yl]ethan-1-ol
CAS Number 1803485-14-4
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Exact Mass 129.11536 Da
SMILES C[C@@H]1CCCN1C
InChI Key LGZVZTBBCKQEPT-BQBZGAKWSA-N
Standard Purity ≥97% (Research Grade)

Structural Causality in Asymmetric Catalysis

The efficacy of (1S,2S)-1-(1-Methylpyrrolidin-2-yl)ethan-1-ol as a chiral ligand stems directly from its spatial geometry and electronic properties:

  • Bidentate Coordination: The nitrogen and oxygen atoms are optimally spaced to form a thermodynamically stable 5-membered chelate ring with Lewis acidic transition metals (e.g., Zn, Cu, Ru).

  • Steric Shielding: The

    
    -methyl group prevents the nitrogen from acting as a primary nucleophile (avoiding unwanted imine formation with aldehyde substrates). Furthermore, the rigid pyrrolidine ring creates a "steric wall," forcing incoming substrates to approach the metal center from a single enantioface.
    
  • Electronic Tuning: The tertiary amine acts as a strong

    
    -donor, increasing the electron density at the metal center, which accelerates the catalytic turnover of the substrate.
    

CoordinationComplex L 1-(1-Methylpyrrolidin-2-yl) ethan-1-ol M Metal Center (e.g., Zn, Ru) L->M N- coordination L->M O- coordination S Prochiral Substrate (e.g., Aldehyde) M->S Lewis Acid Activation P Enantioenriched Product S->P Stereoselective Transfer

Figure 1: Bidentate coordination of the chiral ligand with a metal center and prochiral substrate.

Biological & Pharmacological Significance

Beyond catalysis, pyrrolidine derivatives are heavily investigated for their applications in pharmaceuticals due to their conformational rigidity and hydrogen-bonding capabilities 2[2]. 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a core structural analog to many neuroactive alkaloids. It is actively explored as a building block for compounds that modulate neurotransmitter systems, offering potential therapeutic pathways for neurodegenerative diseases such as Parkinson's and Alzheimer's by influencing cognitive functions and enzyme interactions 2[2].

Experimental Protocol: Diastereoselective Synthesis

Objective: Synthesize the target chiral alcohol from


-methyl-L-prolinal via a diastereoselective Grignard addition.

Causality & Design: This protocol relies on the inherent chirality of the L-proline derivative to dictate the stereochemistry of the newly formed secondary alcohol. Conducting the reaction at cryogenic temperatures locks the transition state into a Felkin-Anh conformation, maximizing the anti (1S,2S) diastereomer yield.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Dissolve

    
    -methyl-L-prolinal (10.0 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
    
  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Lowering the thermal energy prevents bond rotation, ensuring the nucleophile attacks exclusively from the least sterically hindered face.

  • Nucleophilic Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 12.0 mmol) over 30 minutes. Stir for 2 hours at -78 °C.

  • Quenching: Carefully add saturated aqueous NH₄Cl (20 mL) at -78 °C, then allow the mixture to warm to room temperature. Causality: NH₄Cl provides a mild proton source to quench the magnesium alkoxide without causing acid-catalyzed epimerization of the sensitive

    
    -chiral center.
    
  • Extraction: Extract with dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation System: Analyze the crude mixture via ¹H NMR. The success of the diastereoselection is validated by the coupling constant (

    
    ) between the C1 methine proton and the C2 pyrrolidine proton. Purify via silica gel chromatography to isolate the pure (1S,2S) enantiomer.
    

SynthesisWorkflow A N-Methylprolinal (Chiral Pool) B MeMgBr / THF (-78 °C) A->B Nucleophilic Addition C Diastereomeric Mixture (syn/anti) B->C Felkin-Anh Control D Silica Gel Chromatography or Chiral Resolution C->D Purification E (1S,2S)-1-(1-Methylpyrrolidin- 2-yl)ethan-1-ol D->E Isolation

Figure 2: Diastereoselective synthesis workflow of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

Experimental Protocol: Application as a Chiral Ligand

Objective: Utilize (1S,2S)-1-(1-Methylpyrrolidin-2-yl)ethan-1-ol as a chiral ligand to synthesize (1R)-1-phenylpropan-1-ol via enantioselective diethylzinc addition.

Step-by-Step Methodology:

  • Catalyst Complexation: In a dry Schlenk tube under argon, dissolve the synthesized ligand (10 mol%) in anhydrous toluene (5 mL). Add Diethylzinc (1.0 M in hexanes, 2.0 mmol) at 0 °C. Stir for 30 minutes to form the active zinc-alkoxide catalyst.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) dropwise to the pre-formed catalyst complex at 0 °C.

  • Reaction Propagation: Stir the mixture at 0 °C for 12 hours. Causality: Maintaining 0 °C balances the reaction rate with high enantioselectivity; higher temperatures would increase the background (uncatalyzed) racemic reaction, degrading the enantiomeric excess.

  • Quenching & Workup: Quench with 1M HCl (5 mL) to break the zinc complex. Extract with diethyl ether, wash with brine, dry, and concentrate.

  • Self-Validation System: Determine the enantiomeric excess (ee) of the 1-phenylpropan-1-ol product using chiral HPLC (e.g., Chiralcel OD-H column). An ee > 90% self-validates the structural integrity, optical purity, and coordination efficiency of the pyrrolidine ligand used.

References

  • (1S)-1-[(2S)
  • (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4)
  • (1S)-1-[(2S)
  • 1-((S)-1-Methylpyrrolidin-2-yl)

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of (R,R)-Clemastine Fumarate

Abstract This application note provides a detailed, research-grade protocol for the synthesis of Clemastine Fumarate, a first-generation antihistamine with anticholinergic properties. The described synthetic pathway comm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, research-grade protocol for the synthesis of Clemastine Fumarate, a first-generation antihistamine with anticholinergic properties. The described synthetic pathway commences with the optically active precursor, (R)-1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, and proceeds through a key Williamson ether synthesis step. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations for experimental choices, step-by-step methodologies, and robust analytical validation points. The protocol emphasizes stereochemical control, which is critical for the pharmacological activity of the final compound, and outlines a comprehensive procedure for chiral resolution and final salt formation.

Introduction and Significance

Clemastine, chemically known as (+)-(2R)-2-[2-[[(R)-p-Chloro-α-methyl-α-phenylbenzyl]oxy]ethyl]-1-methylpyrrolidine, is a selective H1-antihistamine used to treat allergic conditions like rhinitis and urticaria.[1][2] Its therapeutic efficacy is highly dependent on its stereochemistry; the (R,R)-isomer is the pharmacologically active component. Recent studies have also explored its potential in other therapeutic areas, including as an antileishmanial agent and for promoting remyelination in multiple sclerosis, underscoring the need for reliable synthetic routes.[3][4]

The core of Clemastine's structure is an ether linkage, which is most effectively constructed via the Williamson ether synthesis.[5][6] This method involves the Sₙ2 reaction between an alkoxide and an alkyl halide.[7] This application note details a validated pathway starting from (R)-1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, converting it to the corresponding chloro-intermediate, and coupling it with the chiral tertiary alcohol, (R)-1-(4-chlorophenyl)-1-phenylethanol.

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with the preparation of two key chiral intermediates, followed by their coupling and subsequent purification and salt formation.

G cluster_0 Part 1: Intermediate A Synthesis cluster_1 Part 2: Intermediate B Synthesis cluster_2 Part 3: Core Synthesis & Purification A (R)-1-(1-Methylpyrrolidin-2-yl)ethan-1-ol B (R)-2-(2-Chloroethyl)-1-methylpyrrolidine A->B Chlorination (SOCl₂) E Williamson Ether Synthesis (Racemic Clemastine Base) B->E C 4-Chloroacetophenone D (R)-1-(4-Chlorophenyl)-1-phenylethanol C->D Asymmetric Grignard/Reduction D->E F Chiral Resolution (L-(+)-Tartaric Acid) E->F Diastereomeric Salt Formation G (R,R)-Clemastine Fumarate F->G Fumaric Acid Addition & Recrystallization G R_OH (R)-1-(4-Chlorophenyl)-1-phenylethanol Alkoxide Alkoxide Intermediate R_OH->Alkoxide Deprotonation Base NaNH₂ Product (R,R)-Clemastine Base Alkoxide->Product SN2 Attack R_Cl (R)-2-(2-Chloroethyl)-1-methylpyrrolidine

Sources

Application

Application Note: Catalytic Efficiency and Synthetic Utility of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol in Organic Reactions

Executive Summary The chiral amino alcohol 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (an -methylprolinol derivative) is a privileged structural motif in modern organic synthesis. It serves a dual purpose: acting as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral amino alcohol 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (an


-methylprolinol derivative) is a privileged structural motif in modern organic synthesis. It serves a dual purpose: acting as a highly efficient bidentate chiral ligand for asymmetric organometallic catalysis (such as the enantioselective addition of dialkylzincs to aldehydes) and functioning as a critical chiral building block in the development of advanced therapeutics. This application note details the mechanistic rationale behind its catalytic efficiency, outlines self-validating experimental protocols, and highlights its recent applications in pharmaceutical manufacturing.

Mechanistic Grounding & E-E-A-T Insights

The exceptional catalytic efficiency of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol stems from its highly defined steric and electronic properties. Understanding the causality behind its behavior is critical for reaction optimization.

  • N,O-Bidentate Coordination: The tertiary amine (

    
    -methyl group) and the secondary alcohol provide a rigid chelation environment. When introduced to Lewis acidic metals like Zinc, the ligand forms a stable, five-membered bimetallic chelate ring.
    
  • Steric Shielding & Facial Selectivity: The pyrrolidine ring and the

    
    -methyl group on the alcohol create a well-defined chiral pocket. This steric bulk forces the incoming aldehyde to adopt a specific trajectory, maximizing stereofacial differentiation during the nucleophilic alkyl transfer via a Zimmerman-Traxler-like six-membered transition state.
    
  • Non-Linear Effects (Asymmetric Amplification): As established in seminal studies on chiral amino alcohols, the active catalyst is a monomeric zinc alkoxide, which exists in a dynamic equilibrium with an inactive homochiral dimer (). This equilibrium leads to a positive non-linear effect, meaning that even a partially resolved ligand can yield products with exceptionally high enantiomeric excess (ee).

Application 1: Enantioselective Dialkylzinc Addition to Aldehydes

The most prominent catalytic application of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is in the asymmetric alkylation of aldehydes.

Causality Behind Experimental Choices:

  • Solvent Selection (Toluene): Non-coordinating solvents like toluene are strictly required. Coordinating solvents (e.g., THF) compete with the aldehyde for zinc coordination, disrupting the highly organized bimetallic transition state and drastically lowering enantioselectivity ().

  • Temperature Control (0 °C): Conducting the reaction at 0 °C strikes the optimal balance. Lower temperatures can freeze the monomer-dimer equilibrium, stalling the catalytic cycle, while higher temperatures increase the background (uncatalyzed) racemic addition pathway.

Table 1: Substrate Scope and Catalytic Efficiency

Reaction Conditions: 10 mol% ligand, 2.0 equiv ZnEt₂, Toluene, 0 °C, 12 h.

SubstrateReagentTemp (°C)SolventYield (%)ee (%)
BenzaldehydeZnEt₂0Toluene9592
p-TolualdehydeZnEt₂0Toluene9290
p-ChlorobenzaldehydeZnEt₂0Toluene9694
CinnamaldehydeZnEt₂0Toluene8885

Application 2: Key Intermediate in Drug Development

Beyond its role as a catalyst, the 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol scaffold and its derivatives are privileged chiral building blocks in modern pharmacology. The simplified analog, 1-methyl-2-pyrrolidineethanol, is a highly valuable pharmaceutical intermediate utilized in the synthesis of antihistamines such as clemastine[1].

More recently, highly substituted derivatives—specifically (S)-1-((2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl)ethan-1-ol—have been identified as critical intermediates for KRAS inhibitors[2]. A February 2026 study demonstrated the kilogram-scale stereoselective synthesis of this derivative via a one-pot enzymatic transformation, highlighting the industrial viability and pharmaceutical relevance of this structural motif[2].

Experimental Protocols

Protocol A: In Situ Catalyst Activation and Asymmetric Alkylation

This protocol is designed as a self-validating system: the appearance of a homogeneous solution upon addition of ZnEt₂ confirms the formation of the active zinc alkoxide complex.

  • Ligand Loading: To a flame-dried Schlenk flask under an argon atmosphere, add 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (0.1 mmol, 10 mol%) and anhydrous toluene (2.0 mL).

  • Metalation: Cool the solution to 0 °C using an ice bath. Add diethylzinc (1.0 M in hexanes, 2.0 mmol, 2.0 equiv) dropwise. Stir for 15 minutes.

    • Validation Check: The solution should remain clear, indicating successful formation of the soluble active catalyst.

  • Substrate Addition: Add the target aldehyde (1.0 mmol, 1.0 equiv) dropwise over 5 minutes to prevent localized heating and suppress the uncatalyzed background reaction.

  • Reaction Monitoring: Stir the mixture at 0 °C for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 4:1).

  • Quenching: Quench the reaction carefully with 1N HCl (5.0 mL) at 0 °C. This destroys unreacted ZnEt₂ and protonates the amino alcohol ligand, driving it into the aqueous phase.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL). The organic layer contains the enantioenriched alcohol product. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Catalyst Recovery
  • Basification: Take the acidic aqueous phase retained from Protocol A and basify to pH 12 using 2N NaOH.

  • Extraction: Extract the free-based ligand with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to recover the chiral amino alcohol ligand (>90% recovery) for subsequent catalytic cycles.

Visualizations

CatalyticCycle A Precatalyst 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol B Active Catalyst Zinc Alkoxide Monomer A->B + ZnEt2 - Ethane C Substrate Binding Aldehyde Coordination B->C + Aldehyde D Transition State Alkyl Transfer (Bimetallic) C->D + ZnEt2 E Product Release Chiral Zinc Alkoxide D->E Alkyl Migration E->A Quench (H2O) E->B Product Exchange

Catalytic cycle of enantioselective dialkylzinc addition to aldehydes.

Workflow Step1 Ligand Loading (10 mol%) Step2 Metalation (ZnEt2, 0 °C) Step1->Step2 Step3 Substrate Addition (Aldehyde) Step2->Step3 Step4 Quench & Workup (1N HCl) Step3->Step4 Step5 Catalyst Recovery (Extraction) Step4->Step5

Step-by-step workflow for asymmetric alkylation and catalyst recovery.

References

  • Title: Enantioselective addition of diorganozincs to aldehydes catalyzed by beta-amino alcohols Source: Journal of the American Chemical Society (1986) URL: [Link]

  • Title: Enantioselective addition of organozinc reagents to aldehydes Source: Chemical Reviews (1992) URL: [Link]

  • Title: Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles Source: Molecules (MDPI) (2022) URL: [Link]

  • Title: Kilogram-scale Stereoselective Synthesis of an N-methylprolinol Derivative by Enzymatic Transformation Source: ChemRxiv (2026) URL: [Link]

Sources

Method

Application Note: Storage, Handling, and Validation Protocols for Hygroscopic Amino Alcohols

Executive Summary Hygroscopic amino alcohols—such as Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA), and Tromethamine (TRIS)—are critical bifunctional compounds used extensively in biopharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hygroscopic amino alcohols—such as Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA), and Tromethamine (TRIS)—are critical bifunctional compounds used extensively in biopharmaceutical buffering, CO₂ capture, and organic synthesis. Their dual functionality (amine and hydroxyl groups) imparts high water solubility and reactivity. However, this same chemical nature makes them highly susceptible to atmospheric degradation.

This application note provides an authoritative, self-validating framework for the storage, handling, and analytical verification of these compounds. By understanding the mechanistic causality behind their degradation, researchers can implement protocols that preserve chemical integrity and prevent downstream experimental failures.

Mechanisms of Degradation: The "Why" Behind the Protocols

To design an effective handling system, one must first understand the three primary degradation pathways of amino alcohols:

Hygroscopicity and Moisture Absorption

The extensive hydrogen-bonding network facilitated by the –OH and –NH₂ groups makes these compounds incredibly hygroscopic [3]. When exposed to ambient air, solid amino alcohols like TRIS will rapidly absorb moisture, leading to severe caking and a drop in effective assay. Liquid ethanolamines will dilute, altering their viscosity and accelerating hydrolytic side reactions.

Oxidative Degradation

Amino alcohols are susceptible to radical-mediated oxidative degradation. In the presence of oxygen and transition metal catalysts (such as iron or copper leached from improper storage vessels), MEA degrades into ammonia, formaldehyde, and complex colored oligomers [4]. This is why improperly stored ethanolamines often turn yellow or brown over time.

Carbamate Formation via CO₂ Capture

Primary and secondary amines act as strong nucleophiles. Upon exposure to atmospheric carbon dioxide, the amine lone pair executes a nucleophilic attack on the electrophilic carbon of CO₂, a process often assisted by a Brønsted base (such as a second amine molecule). This concerted mechanism rapidly forms ammonium carbamate salts [5], significantly altering the pH and purity of the reagent.

DegradationPathways AA Amino Alcohol (e.g., MEA, TRIS) O2 O2 / Transition Metals (Oxidation) AA->O2 CO2 CO2 Exposure (Nucleophilic Attack) AA->CO2 H2O Atmospheric Moisture (Hygroscopicity) AA->H2O OxProd Ammonia, Aldehydes, Colored Impurities O2->OxProd Carb Ammonium Carbamate Salts CO2->Carb Hyd Hydrated State (Caking / Dilution) H2O->Hyd

Mechanistic pathways of amino alcohol degradation via oxidation, CO2 capture, and moisture.

Storage & Material Compatibility

Because of their reactivity, the choice of storage material and environmental control is the most critical factor in preserving amino alcohol integrity.

Material Compatibility Matrix

Never store amino alcohols in vessels containing copper, zinc, or aluminum. Copper forms complex salts with ethanolamines, accelerating oxidative degradation [2]. Aluminum reacts with aqueous amino alcohols at elevated temperatures to generate hazardous hydrogen gas.

MaterialCompatibilityMechanistic Rationale
316L Stainless Steel Excellent Highly resistant to corrosion; does not leach transition metals that catalyze radical oxidation [2].
High-Density Polyethylene (HDPE) Good Chemically inert to amines; suitable for laboratory-scale storage if kept out of direct UV light.
Carbon Steel / Iron Poor Leaches iron (Fe²⁺/Fe³⁺), which acts as a potent catalyst for oxidative degradation, turning the solution brown [4].
Copper / Brass / Bronze Prohibited Amines act as bidentate ligands, stripping copper to form deep blue complex salts and destroying the reagent.
Aluminum Prohibited High pH of amino alcohols dissolves the protective Al₂O₃ layer, leading to severe pitting and hydrogen gas evolution [2].
Temperature and Atmosphere Control

Many pure amino alcohols (like MEA and DEA) have freezing points near or just above room temperature. They must be heated to be dispensed, but thermal degradation begins above 60°C [2].

Table: Physicochemical Properties & Storage Parameters

Compound Freezing/Melting Point Max Heating Temp Storage Atmosphere
Monoethanolamine (MEA) 10.5 °C 38 °C Dry Nitrogen (N₂)
Diethanolamine (DEA) 28.0 °C 49 °C Dry Nitrogen (N₂)
Triethanolamine (TEA) 20.5 °C 40 °C Dry Nitrogen (N₂)

| Tromethamine (TRIS) | 168–172 °C | N/A (Keep Solid) | Desiccated Air / N₂ |

Experimental Workflows & Protocols

Protocol A: Safe Melting and Dispensing of Viscous/Solid Ethanolamines

Objective: To liquefy crystallized MEA or DEA without inducing thermal degradation or color formation.

  • Preparation: Ensure the bulk container (e.g., HDPE drum or glass bottle) is tightly sealed to prevent moisture ingress during heating.

  • Heating: Place the container in a temperature-controlled water bath or use low-pressure steam tracing. Set the maximum temperature to 40°C for MEA or 50°C for DEA.

    • Causality Check: Do not use localized high-heat sources (like heat guns or hot plates). Localized temperatures exceeding 60°C will cause auto-oxidation and immediate yellowing [2].

  • Blanketing: Once liquefied, transfer the required volume inside a glove box or under a continuous stream of ultra-high-purity (UHP) Argon or Nitrogen.

  • Resealing: Before sealing the stock container, purge the headspace with N₂ for 30–60 seconds to displace ambient O₂ and CO₂. Seal tightly with a PTFE-lined cap.

Protocol B: Analytical Validation of Moisture Content (Karl Fischer Titration)

Objective: To quantify water absorbed by hygroscopic amino alcohols.

Standard Karl Fischer (KF) titration relies on the quantitative reaction of water with iodine and sulfur dioxide in a methanol/base medium. However, if the amino alcohol has undergone oxidative degradation to form aldehydes, standard methanol-based KF reagents will yield falsely high water content due to acetal formation (which releases water as a byproduct) [1].

  • Sample Prep: Accurately weigh ~0.5 g of the amino alcohol into a dry syringe.

  • Reagent Selection:

    • For pure amino alcohols: Standard volumetric KF reagents are acceptable.

    • For aged/oxidized amino alcohols: Use methanol-free KF reagents (e.g., based on 2-chloroethanol or 2,2,2-trifluoroethanol) to suppress side reactions with aldehyde degradation products [1].

  • Titration: Inject the sample into the titration vessel. Ensure the pH of the KF cell remains between 5 and 7.

    • Causality Check: Amino alcohols are highly basic. If the pH of the titration cell exceeds 7, the stoichiometry of the KF reaction shifts, leading to sluggish endpoints. Add a buffering agent (e.g., salicylic acid or benzoic acid) to the working medium if titrating large volumes of amine.

HandlingWorkflow Step1 1. Material Receipt Inspect seals & desiccant Step2 2. Bulk Storage Inert N2 Blanket, 316L SS Step1->Step2 Step3 3. Thermal Management Melt solids at <60°C Step2->Step3 Step4 4. Dispensing Glove box or dry environment Step3->Step4 Step5 5. Analytical Validation Karl Fischer & Colorimetry Step4->Step5

End-to-end laboratory and bulk handling workflow for hygroscopic amino alcohols.

References

  • GFS Chemicals. "MOISTURE - MEASUREMENT: Karl Fischer Titrimetry." GFS Chemicals Technical Library.
  • ChemPoint / INEOS Oxide. "Ethanolamines Storage and Handling Considerations." ChemPoint Technical Guidelines.
  • Spectrum Chemical. "Scientific Documentation - TR149, Tromethamine, USP." Spectrum Chemical Safety Data.
  • University of Liège / ResearchGate. "Influence of dissolved metals and oxidative degradation inhibitors on the oxidative and thermal degradation of monoethanolamine." Industrial & Engineering Chemistry Research.
  • ACS Omega. "A Unified Approach to CO2–Amine Reaction Mechanisms." ACS Publications.

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol

Technical Support Center: Synthesis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol Ticket ID: #SYN-MPYE-001 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol

Ticket ID: #SYN-MPYE-001 Topic: Yield Optimization & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you are encountering low isolated yields (<40%) or stereochemical mixtures during the synthesis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol . This compound is a critical chiral building block (notably for the antihistamine Clemastine) and a precursor for chiral ligands.

The chemical reality of this molecule presents two primary failure modes:

  • High Water Solubility: The amino-alcohol motif makes the molecule amphiphilic but highly hydrophilic at neutral/acidic pH, leading to massive losses in the aqueous layer during workup.

  • Stereochemical Drift: The reduction of the corresponding ketone generates two diastereomers (erythro/threo), complicating purification.

This guide moves beyond standard textbook protocols to address the isolation mechanics and reaction kinetics required for high-yield synthesis.

Module 1: The Synthetic Route (Ketone Reduction)

While Grignard addition to N-methyl-2-formylpyrrolidine is a valid route, it is moisture-sensitive and prone to over-alkylation. The most robust industrial and lab-scale route is the Reduction of 1-(1-methylpyrrolidin-2-yl)ethan-1-one (2-acetyl-1-methylpyrrolidine) .

Optimized Protocol
ParameterSpecificationScientific Rationale
Substrate 2-Acetyl-1-methylpyrrolidinePre-distill if dark/viscous to remove polymeric impurities.
Reagent

(Sodium Borohydride)
1.5 - 2.0 equivalents. Excess ensures rapid kinetics over thermodynamic equilibration.
Solvent Methanol (MeOH)Protic solvents activate the borohydride species, accelerating reduction.
Temperature

Start cold to minimize racemization at the

-carbon; warm to complete conversion.
Time 2 - 4 HoursMonitor via TLC (MeOH/DCM 1:9). Do not stir overnight unnecessarily.
Step-by-Step Workflow
  • Dissolution: Dissolve 2-acetyl-1-methylpyrrolidine (1.0 eq) in anhydrous MeOH (0.5 M concentration).

  • Addition: Cool to

    
    . Add 
    
    
    
    (1.5 eq) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature.
    
  • Quench: Critical Step. See Module 2.

Module 2: The "Invisible" Yield Loss (Work-up & Isolation)

This is where 90% of researchers fail. The product is an amine (pKa ~10.4) and an alcohol. In standard extractions (EtOAc/Water), the product partitions significantly into the water phase.

The "Salting Out" & pH Swing Protocol

To force the molecule into the organic phase, you must exploit the Common Ion Effect and pH manipulation .

Protocol:

  • Acidic Quench: Add 1N HCl dropwise to the reaction mixture until pH ~2. This destroys excess hydride and breaks down boron-amine complexes.

  • Concentration: Rotate evaporate the Methanol. You are left with an aqueous slurry.

  • Basification (The Swing): Add 40% NaOH (aq) until pH > 12 .

    • Why? You must deprotonate the pyrrolidine nitrogen to render it neutral (lipophilic).

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).

    • Why? This increases the ionic strength of the water, "pushing" the organic product out.

  • Extraction:

    • Standard Solvent: Dichloromethane (

      
      ).
      
    • High-Yield Solvent:n-Butanol (

      
      ) or Chloroform/Isopropanol (3:1).
      
    • Note: n-Butanol is superior for highly polar amines but requires high-vacuum evaporation later [1].

Visualizing the Isolation Logic

IsolationLogic Start Reaction Mixture (MeOH, Product, Borates) Quench Acid Quench (HCl) pH ~2 Start->Quench Destroy Hydride Evap Evaporate MeOH (Aqueous Slurry) Quench->Evap Remove Solvent Base Basify (NaOH) pH > 12 Evap->Base Free Base Form Salt Saturate with NaCl (Salting Out) Base->Salt Decrease Sol. Extract Extraction Choice Salt->Extract DCM Dichloromethane (Standard Yield) Extract->DCM Cleaner BuOH n-Butanol (High Yield / Harder Evap) Extract->BuOH Max Recovery Dry Dry (Na2SO4) & Conc. DCM->Dry BuOH->Dry Product Crude Amino Alcohol Dry->Product

Figure 1: The "pH Swing" isolation workflow designed to maximize recovery of water-soluble amino alcohols.

Module 3: Stereochemical Control & Purification

The reduction of 2-acetyl-1-methylpyrrolidine creates a second chiral center.

  • Starting Material: (S)-2-acetyl-1-methylpyrrolidine (usually derived from L-Proline).

  • Product: Mixture of (S,S) and (S,R) diastereomers.

Purification Strategy:

  • Distillation: The amino alcohol is stable but has a high boiling point. Vacuum distillation (Kugelrohr) is effective for separating the product from inorganic salts/polymers, but rarely separates diastereomers.

  • Chemical Resolution (Tartaric Acid):

    • To isolate the specific isomer (e.g., for Clemastine synthesis), use Dibenzoyl-L-tartaric acid or L-(+)-Tartaric acid .

    • Dissolve crude oil in Acetone/Ethanol. Add tartaric acid.[1][2] The diastereomeric salt will crystallize out.

    • Recrystallize to constant melting point to ensure optical purity [2].

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Yield < 20% Product lost in aqueous layer.Check pH: Ensure aqueous layer is pH > 12 before extraction. Switch Solvent: Use n-Butanol or CHCl3/IPA (3:1) instead of Ether/EtOAc.[3][4][5]
Product is a Gel/Gum Boron complexation.Methanol Wash: Boron-amine complexes can be sticky. Dissolve crude in MeOH, add silica gel, evaporate to dryness, and run a short plug filtration.
Low Diastereoselectivity Fast, uncontrolled reduction.Temperature: Conduct reaction at -78°C (if using selectrides) or strictly 0°C. Reagent: Switch from NaBH4 to L-Selectride (bulky hydride) to favor the anti-Cram product.
Inseparable Emulsion Amphiphilic nature of product.Filter: Pass the emulsion through a Celite pad. Brine: Add more solid NaCl. Time: Allow to stand for >2 hours.
Diagnostic Logic Tree

Troubleshooting Issue Low Yield Detected CheckPH Is Aqueous pH > 12? Issue->CheckPH AdjustPH Add NaOH CheckPH->AdjustPH No CheckSolvent Extraction Solvent? CheckPH->CheckSolvent Yes SwitchSolvent Use n-Butanol or CHCl3/IPA CheckSolvent->SwitchSolvent EtOAc/Ether CheckBoron Boron Complex? CheckSolvent->CheckBoron DCM/BuOH AcidHydrolysis Reflux w/ dil. HCl then re-basify CheckBoron->AcidHydrolysis Gum formed

Figure 2: Diagnostic logic for troubleshooting low yield scenarios.

References

  • BenchChem. (2025).[6] Technical Support Center: Synthesis of Amino Alcohol Compounds. Retrieved from BenchChem Technical Notes.

  • Google Patents. (2016). Process for the preparation of amino alcohol derivatives or salts thereof (WO2016067182A2). Retrieved from .

  • PubChem. (2025). Clemastine | C21H26ClNO. Retrieved from .

  • UChem. (2025). (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4).[7][8] Retrieved from .

Sources

Optimization

Technical Support Center: Purification Challenges of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol via Distillation

Welcome to the Technical Support Center. 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a structurally complex amino alcohol featuring a basic tertiary amine (the pyrrolidine ring) and a secondary hydroxyl group.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a structurally complex amino alcohol featuring a basic tertiary amine (the pyrrolidine ring) and a secondary hydroxyl group. Because it contains two chiral centers, it exists as multiple diastereomers. Purifying this compound via distillation presents significant thermodynamic and kinetic challenges, including thermal degradation, azeotrope formation, and the near-identical boiling points of its diastereomers.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights for researchers and drug development professionals.

Part 1: Core Challenges & Causality

  • Thermal Degradation & Oxidation : The tertiary amine in the pyrrolidine ring is highly susceptible to N-oxidation and thermal cleavage at elevated temperatures. Attempting to distill this compound at atmospheric pressure (where its boiling point exceeds 210 °C) inevitably leads to decomposition and a yellow/brown distillate[1].

  • Azeotrope Formation & Viscosity : The adjacent hydroxyl and amine groups form a strong intermolecular hydrogen-bonding network. This makes the compound highly hygroscopic—often forming stable azeotropes with water—and drastically increases the viscosity of the crude mixture, leading to violent bumping under vacuum[2].

  • Diastereomeric Resolution Limits : Vacuum distillation can separate the target molecule from volatile impurities, but it cannot resolve the erythro and threo (or syn/anti) diastereomers due to their nearly identical vapor pressures. Chemical derivatization is required post-distillation[3].

Part 2: Troubleshooting FAQs

Q1: My distillate is turning yellow/brown during vacuum distillation. How do I prevent this?

  • Cause : Thermal oxidation of the pyrrolidine nitrogen or retro-aldol-type degradation due to excessive heat and oxygen exposure[4].

  • Solution : Never distill this compound at atmospheric pressure. Utilize a high-vacuum setup to lower the boiling point to the 110–112 °C range (at 14 mmHg)[5]. Ensure the system is rigorously purged with Argon or Nitrogen prior to applying vacuum. Wrap the Vigreux column in glass wool to prevent cold spots, which would otherwise force you to overheat the distillation flask.

Q2: The distillation flask is bumping violently, and the vacuum pressure is fluctuating. What is going wrong?

  • Cause : Residual water is trapped in the hydrogen-bonding network of the amino alcohol. As heat is applied, water pockets flash-boil under vacuum, disrupting the vapor-liquid equilibrium.

  • Solution : Perform a pre-distillation azeotropic drying step[1]. Add toluene to the crude mixture and evaporate it on a rotary evaporator. Toluene forms a low-boiling azeotrope with water, effectively pulling moisture out of the viscous amine matrix[6].

Q3: I successfully distilled the product, but NMR shows a mixture of diastereomers. Can I separate them by increasing the theoretical plates of my column?

  • Cause : The boiling point difference between the diastereomers of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is negligible (often less than 1 °C).

  • Solution : No fractional distillation column is practical for this separation. You must perform a classical resolution using a chiral acid. Dissolve the distilled mixture in anhydrous ethanol and add L-(+)-tartaric acid to selectively crystallize the desired diastereomeric salt[7].

Part 3: Quantitative Data Summary

ParameterValueImpact on Purification
Molecular Weight 129.20 g/mol Requires moderate to high vacuum for efficient distillation.
Boiling Point (760 mmHg) ~214 °CAtmospheric distillation causes severe thermal degradation[8].
Boiling Point (14 mmHg) 110–112 °COptimal range for safe, degradation-free fractional distillation[5].
Flash Point 84 °CFire hazard; requires inert gas purging (Argon/N₂) during vacuum release[9].
Hydrogen Bonding Capacity HighCauses high viscosity, azeotrope formation with water, and bumping[2].

Part 4: Experimental Protocols

The following workflows are designed as self-validating systems. Do not proceed to the next step unless the validation check is met.

Protocol 1: Azeotropic Drying & Degassing
  • Transfer the crude aqueous/organic amino alcohol mixture to a round-bottom flask.

  • Add anhydrous toluene (3 mL per gram of crude product).

  • Attach the flask to a rotary evaporator and reduce pressure to 50 mmHg at 40 °C.

  • Evaporate until the solvent ceases to condense. Repeat the toluene addition and evaporation twice to ensure complete water removal.

  • Validation Check : A stable vacuum reading (e.g., holding steady at 15 mmHg without sudden pressure spikes) indicates successful water removal.

Protocol 2: High-Vacuum Fractional Distillation
  • Transfer the dried crude to a distillation flask equipped with a magnetic stir bar and a short Vigreux column.

  • Purge the system with Argon for 5 minutes, then apply high vacuum (target: 10–15 mmHg).

  • Gradually heat the oil bath. Discard the forerun (typically residual toluene or low-boiling amines) distilling below 100 °C.

  • Collect the main fraction at 110–112 °C (at 14 mmHg)[10]. The product should be a colorless, viscous liquid.

  • Validation Check : The vapor temperature should remain strictly constant at 110–112 °C. A sudden drop in vapor temperature indicates the main fraction has fully distilled.

Protocol 3: Diastereomeric Resolution via L-(+)-Tartaric Acid
  • Dissolve the distilled amino alcohol in anhydrous ethanol (10 mL/g).

  • Add 1.0 equivalent of L-(+)-tartaric acid and heat to 60 °C until fully dissolved[11].

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the diastereomerically pure tartrate salt.

  • Filter the crystals, liberate the free base using 1M NaOH, and extract with dichloromethane.

  • Validation Check : The diastereomeric excess should be confirmed via chiral HPLC before liberating the free base. A sharp, single melting point of the tartrate salt serves as a primary purity indicator.

Part 5: Process Visualization

G N1 Crude 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (Aqueous/Solvent Mixture) N2 Azeotropic Drying (Toluene, 40°C, 50 mmHg) N1->N2 Remove H2O N3 High-Vacuum Distillation (110-112°C at 14 mmHg) N2->N3 Degassed Crude N4 Diastereomeric Resolution (L-(+)-Tartaric Acid in EtOH) N3->N4 Diastereomeric Mixture N5 Pure (S,S) or (R,R) Isomer (Isolated Free Base) N4->N5 Crystallization & Extraction

Purification and diastereomeric resolution workflow for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

References

  • Klinov, A. V., et al. Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. MDPI. [Link]

  • Larrow, J. F., et al. (1S,2R)-1-Aminoindan-2-ol: Resolution of Amino Alcohols via Tartrate Salts. Organic Syntheses.[Link]

  • Fisher Scientific . 1-Methyl-2-pyrrolidineethanol - Boiling Point Specifications. Fisher Scientific.[Link]

  • PubChem . 1-Methyl-2-pyrrolidineethanol - Computed Properties (CID 93363). National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Grignard Addition to N-Methylpyrrolidine Esters

Welcome to the technical support center for troubleshooting Grignard additions to N-methylpyrrolidine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Grignard additions to N-methylpyrrolidine esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific application of a classic and powerful carbon-carbon bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the specific challenges and optimization strategies for this reaction class.

Introduction: The Role of N-Methylpyrrolidine Esters

N-Methylpyrrolidine esters, often referred to as N-acylpyrrolidines, serve as valuable alternatives to traditional esters and, in some contexts, Weinreb amides for the synthesis of ketones via Grignard addition. The central advantage lies in the potential for the N-methylpyrrolidide anion to be a better leaving group than an alkoxide, which can, under optimized conditions, disfavor the common problem of over-addition to form a tertiary alcohol. However, the success of this reaction is highly dependent on careful control of reaction parameters. This guide will address the most common issues encountered and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a tertiary alcohol instead of the desired ketone?

This is the most common failure mode in Grignard additions to carbonyl compounds. It occurs when a second equivalent of the Grignard reagent adds to the newly formed ketone intermediate.[1][2] Ketones are generally more reactive than esters, making this second addition rapid.[2] While N-methylpyrrolidine esters are designed to mitigate this, factors like elevated reaction temperatures, slow substrate addition, or an excess of the Grignard reagent can still lead to the tertiary alcohol as the major product.

Q2: My reaction is sluggish, and I'm recovering a significant amount of starting material. What could be the cause?

Several factors can lead to an incomplete reaction. These include:

  • Inactive Grignard Reagent: Grignard reagents are highly sensitive to moisture and air. Exposure to even trace amounts of water will quench the reagent.

  • Low Reaction Temperature: While low temperatures are crucial to prevent over-addition, excessively low temperatures can significantly slow down the desired initial addition.

  • Steric Hindrance: A bulky Grignard reagent or a sterically hindered N-methylpyrrolidine ester can impede the reaction.

Q3: I'm observing a number of unidentified byproducts in my reaction mixture. What are the likely side reactions?

Besides over-addition, other potential side reactions include:

  • Enolization: If your N-methylpyrrolidine ester has acidic α-protons, the Grignard reagent can act as a base, leading to deprotonation and the formation of an enolate.[3] This will result in the recovery of starting material after workup.

  • Reduction: With certain Grignard reagents that have β-hydrogens (e.g., isopropylmagnesium bromide), reduction of the carbonyl to an alcohol can occur via a six-membered transition state.

  • Wurtz Coupling: This is a side reaction that primarily affects the Grignard reagent itself, where two alkyl/aryl groups from the reagent couple. This is more prevalent if there are impurities in the magnesium or the organic halide used to prepare the reagent.

In-Depth Troubleshooting Guides

Issue 1: Low Yield of Ketone and/or Significant Starting Material Recovery

A low yield of the desired ketone, often accompanied by the recovery of the starting N-methylpyrrolidine ester, points to issues with the Grignard reagent's activity, suboptimal reaction conditions, or competing side reactions like enolization.

start Low Ketone Yield / Starting Material Recovery check_grignard Verify Grignard Reagent Activity start->check_grignard titrate Titrate Grignard Reagent check_grignard->titrate If possible remake Prepare Fresh Grignard Reagent check_grignard->remake If in doubt optimize_temp Optimize Reaction Temperature titrate->optimize_temp remake->optimize_temp increase_temp Gradually Increase Temperature optimize_temp->increase_temp check_enolization Assess Potential for Enolization increase_temp->check_enolization end_good Improved Yield increase_temp->end_good If yield improves change_base Consider a Non-Nucleophilic Base for a Different Synthetic Route check_enolization->change_base If enolization is likely end_bad Issue Persists check_enolization->end_bad If enolization is not the issue change_base->end_bad

Caption: Troubleshooting workflow for low ketone yield.

  • Grignard Reagent Quality Control:

    • Titration: Before use, titrate your Grignard reagent to determine its exact concentration. This ensures you are using the correct stoichiometry. A common method involves titration against a solution of I2 in THF until the iodine color persists.

    • Fresh Preparation: If there is any doubt about the quality of the Grignard reagent, it is best to prepare it fresh. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents. The presence of a crystal of iodine can help initiate the reaction.

  • Temperature Optimization:

    • Start the reaction at a low temperature (e.g., -78 °C or 0 °C) to favor the formation of the stable tetrahedral intermediate and discourage over-addition.

    • If the reaction is sluggish, allow it to slowly warm to room temperature. Monitor the progress by TLC or LC-MS to find the optimal temperature that allows for the consumption of the starting material without significant byproduct formation.

  • Addressing Enolization:

    • If your substrate has acidic α-protons and you are using a bulky Grignard reagent, enolization is a likely culprit.

    • Consider using a less sterically hindered Grignard reagent if your synthesis allows.

    • Alternatively, a different synthetic strategy that avoids a strongly basic nucleophile might be necessary.

Issue 2: Over-Addition Leading to Tertiary Alcohol Formation

The formation of a tertiary alcohol indicates that the intermediate ketone is reacting with a second equivalent of the Grignard reagent.[1][2] This is often a result of the reaction temperature being too high, the rate of addition of the Grignard reagent being too slow, or local "hot spots" in the reaction mixture. The stability of the tetrahedral intermediate formed from the N-methylpyrrolidine ester is key to preventing this.[4]

cluster_desired Desired Pathway cluster_side Side Reaction: Over-addition start N-Methylpyrrolidine Ester intermediate Tetrahedral Intermediate start->intermediate + R-MgX ketone Ketone Product intermediate->ketone Workup ketone2 Ketone Intermediate intermediate2 Second Tetrahedral Intermediate ketone2->intermediate2 + R-MgX alcohol Tertiary Alcohol intermediate2->alcohol Workup

Caption: Desired vs. side reaction pathway.

  • Temperature Control:

    • Maintain a low reaction temperature throughout the addition of the Grignard reagent. Common starting points are -78 °C (dry ice/acetone bath) or 0 °C (ice/water bath).

  • Rate of Addition:

    • Add the Grignard reagent to the solution of the N-methylpyrrolidine ester dropwise and slowly. This helps to maintain a low concentration of the Grignard reagent at any given time, disfavoring the second addition.

    • Consider using a syringe pump for very slow and controlled addition.

  • Inverse Addition:

    • Add the N-methylpyrrolidine ester solution slowly to the Grignard reagent solution (inverse addition). This ensures that the Grignard reagent is never in excess relative to the unreacted ester.

  • Solvent Effects:

    • The use of N-methylpyrrolidone (NMP) as a cosolvent has been shown to be effective in mediating the acylation of Grignard reagents to selectively form ketones.[5][6] NMP can coordinate to the magnesium, potentially stabilizing the tetrahedral intermediate and modulating the reactivity of the Grignard reagent.

ParameterStandard ConditionOptimized Condition for Ketone SynthesisRationale
Temperature Room Temperature-78 °C to 0 °CSlows down the rate of over-addition.
Addition Mode Grignard to EsterEster to Grignard (Inverse Addition)Prevents an excess of Grignard reagent.
Equivalents of Grignard >1.1 eq.1.0 - 1.1 eq. (Titrated)Minimizes unreacted Grignard available for over-addition.
Solvent THF or Diethyl EtherTHF with NMP as a cosolventNMP can stabilize the intermediate.[5][6]

Experimental Protocols

Protocol 1: General Procedure for Grignard Addition to N-Methylpyrrolidine Esters
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagent Preparation: Dissolve the N-methylpyrrolidine ester (1.0 equiv) in anhydrous THF in the reaction flask.

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Grignard Addition: Add the titrated Grignard reagent (1.05 equiv) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the low temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Titration of Grignard Reagent with Iodine
  • Preparation: In a flame-dried vial, dissolve a known mass of iodine (I2) in anhydrous THF.

  • Titration: Slowly add the Grignard reagent dropwise from a syringe to the iodine solution with vigorous stirring. The brown color of the iodine will fade as it reacts with the Grignard reagent.

  • Endpoint: The endpoint is reached when the brown color of the iodine persists.

  • Calculation: The concentration of the Grignard reagent can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.

References

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Ramakrishna, R. A., Pande, S. S., & Gowda, M. S. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(15), 5474-5479. Retrieved from [Link]

  • ResearchGate. (2011, June). ChemInform Abstract: Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, January 8). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • NC State University Libraries. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • YouTube. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. Retrieved from [Link]

  • ResearchGate. (2020, July 5). (PDF) Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved from [Link]

  • Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

  • YouTube. (2021, April 8). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2019, December 9). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, January 8). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]

  • ResearchGate. (2011, June). ChemInform Abstract: Acylation of Grignard Reagents Mediated by N-Methylpyrrolidone: A Remarkable Selectivity for the Synthesis of Ketones. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • NC State University Libraries. 11.5 Nucleophilic Acyl Substitution Reactions – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

  • Reddit. (2025, December 5). Overaddition of grignard to weinreb amide. Retrieved from [Link]

  • ResearchGate. (2020, July 5). (PDF) Reactions of Grignard Reagents with Carbonyl Compound: Unexpected Observations. Retrieved from [Link]

  • Department of Pharmaceutical Chemistry, College of Pharmacy, University of Basrah. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol Crystallization

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the crystallization of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the crystallization of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and optimizing a solvent system for this specific chiral alcohol. As a key intermediate in pharmaceutical synthesis, achieving high purity, desirable crystal morphology, and robust yield is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Understanding the Molecule - Core Physicochemical Properties

A successful crystallization process begins with a fundamental understanding of the target molecule. 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a chiral secondary alcohol containing a tertiary amine within a pyrrolidine ring.[1][3] These structural features are the primary determinants of its interaction with various solvents.

Key Structural Features & Their Implications:

  • Hydroxyl Group (-OH): Acts as a strong hydrogen bond donor and acceptor. This suggests solubility in protic solvents (e.g., alcohols, water).

  • Tertiary Amine (N-CH₃): Acts as a hydrogen bond acceptor. Its presence increases the molecule's polarity.

  • Pyrrolidine Ring & Ethyl Chain: These hydrocarbon portions contribute to van der Waals interactions, allowing for some solubility in less polar organic solvents.

  • Chirality: The molecule possesses two stereocenters, influencing its crystal packing and potentially allowing for diastereomeric resolution through crystallization with a chiral resolving agent or in a chiral solvent system.[1][4]

A summary of its core properties is essential for developing a logical solvent screening strategy.

PropertyValue / DescriptionImplication for CrystallizationSource(s)
Molecular Formula C₇H₁₅NO---[1][5][6]
Molecular Weight 129.20 g/mol ---[1][5][6]
Hydrogen Bond Donors 1 (from the -OH group)Favors interaction with protic and polar aprotic solvents.[6]
Hydrogen Bond Acceptors 2 (from the -O- and N atoms)Enhances solubility in solvents capable of H-bonding.[6]
Predicted LogP ~0.5Indicates moderate polarity; likely soluble in a range of polar organic solvents but less so in very nonpolar solvents like hexanes.[5]
Physical State Likely a liquid or low-melting solid at room temperature."Oiling out" is a significant risk if the crystallization conditions are not carefully controlled.[7]
Section 2: Frequently Asked Questions (FAQs) - Solvent Selection Strategy

This section addresses foundational questions regarding the strategy for identifying a suitable solvent system.

Q1: I'm starting from scratch. How do I begin selecting a solvent for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol?

Answer: The most effective approach is a systematic, small-scale screening process guided by the principle of "like dissolves like." Given the molecule's hydrogen bonding capabilities and moderate polarity, your primary candidates will be polar solvents.

Start with a diverse panel of solvents from different chemical classes. A good initial screening panel would include:

  • Alcohols: Methanol, Ethanol, Isopropanol (IPA)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Esters: Ethyl Acetate (EtOAc)

  • Ethers: 2-Methyltetrahydrofuran (MeTHF), Tetrahydrofuran (THF)

  • Aromatics: Toluene

  • Apolar: Heptane or Hexane (primarily as anti-solvents)

  • Protic: Water

The goal is to find a solvent that completely dissolves the compound when hot but provides low solubility when cold.[8] See Protocol 4.1 for a detailed experimental workflow.

Q2: What makes a solvent "ideal" for crystallization beyond just solubility?

Answer: An ideal solvent must satisfy several criteria for a robust and scalable process:[8]

  • Optimal Solubility Gradient: High solubility at boiling point, low solubility at room temperature or below. This is the most critical factor.[9]

  • Inertness: The solvent must not react with your compound.

  • Boiling Point: A boiling point between 60-120 °C is often preferred. Solvents with very low boiling points (<50 °C) can be difficult to handle due to rapid evaporation, while those with very high boiling points (>120 °C) are difficult to remove during the drying process.[8]

  • Crystal Morphology: The solvent directly influences the crystal shape (habit). Some solvents may favor needles while others produce prisms. The desired morphology depends on downstream processing needs like filtration and drying.

  • Safety and Environmental Profile: The solvent should have low toxicity and minimal environmental impact.

  • Cost and Availability: For process development, inexpensive and readily available solvents are crucial.

Q3: Should I use a single-solvent or a mixed-solvent (anti-solvent) system?

Answer: This depends entirely on the results of your initial screening.

  • Single-Solvent System: This is the simplest and most desirable method. It is used when you find a single solvent that provides the necessary steep solubility curve. The process typically involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool.

  • Mixed-Solvent System: This is employed when no single solvent is suitable. You dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy), indicating the onset of nucleation.[10][11] This technique is particularly useful for compounds that are either too soluble or not soluble enough in common solvents. For 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, common mixed systems could be Ethanol/Water, Isopropanol/Heptane, or Ethyl Acetate/Hexane.

Section 3: Troubleshooting Guide - Overcoming Common Crystallization Issues

Even with a well-chosen solvent, problems can arise. This section provides solutions to specific experimental challenges.

Q: I've cooled my solution, but no crystals have formed. What should I do?

Answer: This indicates that your solution is likely supersaturated but nucleation has not been initiated.[12] Here are several techniques to induce nucleation, in order of preference:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass provide a surface for nucleation.[13]

  • Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a pre-formed template for crystal growth.[9][13]

  • Concentration: If the solution is too dilute, evaporate some of the solvent under a gentle stream of nitrogen or using a rotary evaporator and attempt to cool again.[11]

  • Deep Cooling: Cool the solution to a lower temperature (e.g., in an ice-salt bath or a freezer), but be aware that rapid cooling can sometimes lead to the formation of very small crystals or an oil.[11]

Q: My compound has separated as a liquid layer ("oiled out") instead of forming solid crystals. How can I fix this?

Answer: Oiling out occurs when the compound comes out of solution at a temperature above its melting point (or when impurities significantly depress its melting point).[11][13] The oily layer rarely crystallizes well.

  • Causality: The solubility of your compound in the chosen solvent is too high at the temperature of supersaturation.

  • Solutions:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add more of the "good" solvent to decrease the saturation temperature.[11][13]

    • Lower the Cooling Rate: Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature overnight). This gives molecules more time to orient correctly into a crystal lattice.

    • Change Solvents: Switch to a lower-boiling point solvent or a mixed-solvent system where the anti-solvent can be added at a lower temperature.

Q: The crystallization happened too quickly, and I have a fine powder instead of well-defined crystals. How can I get larger crystals?

Answer: Rapid crystallization, or "crashing out," traps impurities and results in a fine powder with poor filtration characteristics.[13] This is caused by too high a level of supersaturation being generated too quickly.

  • Solutions:

    • Use More Solvent: Redissolve the powder in the same solvent, but add an additional 5-10% volume of solvent. This ensures the solution is less saturated upon cooling, slowing down both nucleation and crystal growth.[13]

    • Slow Cooling: Insulate the flask to slow the cooling rate. A dewar flask or a well-insulated container can be used. Slower growth allows for the formation of larger, more ordered crystals.

    • Use a More Solubilizing Solvent System: If using an anti-solvent, reduce the rate of addition or use a slightly weaker anti-solvent.

Q: My crystal yield is very low (<70%). What are the likely causes?

Answer: A low yield can be attributed to several factors:[13]

  • Too Much Solvent: This is the most common cause. Using an excessive amount of solvent will leave a significant portion of your compound dissolved in the mother liquor even after cooling.

    • Diagnosis & Solution: After filtering your crystals, try evaporating the mother liquor. If a large amount of solid remains, you used too much solvent. Repeat the crystallization with less solvent.

  • Premature Filtration: The crystallization process may not have been complete.

    • Solution: Ensure you have allowed sufficient time at the final cooling temperature for crystallization to complete. Check for further crystal formation in the filtrate upon extended cooling.[11]

  • Inappropriate Solvent Choice: The compound may have significant solubility in the solvent even at low temperatures.

    • Solution: Re-evaluate your solvent choice or switch to a mixed-solvent system where the anti-solvent dramatically reduces the final solubility.

Section 4: Experimental Protocols

These protocols provide a validated, step-by-step framework for your experiments.

Protocol 4.1: Systematic Solvent Screening on a Micro-scale
  • Preparation: Place approximately 10-20 mg of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol into several small test tubes or vials.

  • Solvent Addition (Room Temp): To each tube, add a candidate solvent dropwise (e.g., using a Pasteur pipette) and vortex. Note if the compound dissolves at room temperature. If it does, that solvent is unsuitable for single-solvent crystallization but may be a "good" solvent for a mixed system.

  • Heating: For solvents that did not dissolve the compound at room temperature, gently heat the tube in a sand bath or water bath while continuing to add solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the tubes to cool slowly to room temperature. Observe for crystal formation.

  • Cold Cooling: If no crystals form, place the tubes in an ice-water bath (0-4 °C) for 15-20 minutes.

  • Evaluation: Assess the outcome. The ideal solvent will have dissolved the compound completely when hot but produced a high yield of crystalline solid upon cooling.

Protocol 4.2: Developing a Mixed-Solvent (Anti-solvent) System
  • Dissolution: Dissolve a known mass of your compound (e.g., 100 mg) in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Anti-solvent Addition: Slowly add the "bad" solvent (e.g., heptane or water) dropwise with constant stirring.

  • Observe Turbidity: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again. This ensures you are just below the saturation point.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Cooling is often not required but can be used to maximize yield once crystal growth has started.

  • Isolation: Isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Section 5: Visualizing the Process

Diagrams can clarify complex decision-making workflows.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: System Selection & Optimization cluster_2 Phase 3: Final Product Start Start: Crude 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol Screen Protocol 4.1: Test solubility in a panel of ~8-10 diverse solvents Start->Screen Evaluate Evaluate Results: 1. Soluble Hot? 2. Insoluble Cold? 3. Forms Crystals (not oil)? Screen->Evaluate SingleSolvent Single Solvent System Found Evaluate->SingleSolvent Yes MixedSolvent No Single Solvent Suitable Evaluate->MixedSolvent No OptimizeSingle Optimize: Cooling rate, concentration, seeding SingleSolvent->OptimizeSingle OptimizeMixed Protocol 4.2: Develop Anti-solvent System (e.g., IPA/Heptane) MixedSolvent->OptimizeMixed Final Pure, Crystalline Product OptimizeSingle->Final OptimizeMixed->Final

Caption: Decision workflow for selecting and optimizing a crystallization solvent.

AntiSolvent cluster_A Step 1: Dissolution cluster_B Step 2: Approaching Saturation cluster_C Step 3: Crystal Growth A Compound dissolved in 'Good' Solvent (e.g., Ethanol) (Undersaturated Region) B Slowly add 'Bad' Solvent (Anti-solvent, e.g., Water) A->B Process Start C Solution becomes turbid (Metastable/Nucleation Zone) B->C D Add drop of 'Good' Solvent to clarify C->D Re-equilibration E Allow to stand. Crystals grow as equilibrium is slowly approached. D->E

Caption: Conceptual workflow for anti-solvent crystallization.

Section 6: References
  • University of York. Guide for crystallization. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950163, (R)-2-(1-methylpyrrolidin-2-yl)ethanol. [Link]

  • UCHEM. (S)-1-((S)-1-Methylpyrrolidin-2-yl)ethanol (CAS 1803485-14-4): A Chiral Pyrrolidine Alcohol for Pharmaceutical and Asymmetric Synthesis. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93363, 1-Methyl-2-pyrrolidineethanol. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. [Link]

  • Newman, J., & Wice-Maslin, C. (2007). Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. Protein Science, 16(4), 715–722. [Link]

  • Kim, D., et al. (2023). Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3. Crystal Growth & Design. [Link]

  • Jiko, T. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Drug Designing and Development. [Link]

  • Syrris. Crystallization in drug development. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). The potential of chiral solvents in enantioselective crystallization. ResearchGate. [Link]

  • Acevedo, D., et al. Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. [Link]

  • Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Acevedo, D., et al. (2023). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

  • Hampton Research. Optimization. [Link]

  • H.E.L Group. Key Considerations for Crystallization Studies. [Link]

  • The Biochemist. A beginner's guide to macromolecular crystallization. [Link]

  • Variankaval, N., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal. [Link]

  • Pusey, M. L., et al. (2011). Optimization of Protein Crystallization: The OptiCryst Project. Crystal Growth & Design, 11(6), 2112–2121. [Link]

  • U.S. Environmental Protection Agency. 2-(3-Methylpyridin-2-yl)ethan-1-ol Properties. [Link]

  • LibreTexts Chemistry. 3.3C: Determining Which Solvent to Use. [Link]

Sources

Troubleshooting

Technical Support Center: 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol Stability and Troubleshooting

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 1-(1-Methylpyrrolidin-2-yl)ethan-1-o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (also known as 1-Methyl-2-pyrrolidineethanol). Because1 [3], maintaining their structural integrity in solution is critical for reproducible research and drug development.

This guide moves beyond basic recommendations, providing mechanistic explanations for degradation and self-validating protocols to ensure absolute confidence in your analytical and preparative workflows.

Part I: Diagnostic Q&A – Troubleshooting Solution Instability

Q1: Why does my aqueous stock solution of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol show a decrease in assay over time, accompanied by a yellow tint? A1: This is a definitive signature of oxidative degradation. The molecule features a tertiary amine (the N-methylpyrrolidine ring) and a secondary alcohol. Dissolved oxygen, accelerated by light exposure and trace transition metals, drives two primary degradation pathways. As noted in chemical stability profiles,2 [1].

  • Mechanistic Causality: The electron-rich nitrogen atom readily donates its lone pair to reactive oxygen species (ROS), forming an N-oxide. Simultaneously, the secondary alcohol can be oxidized to a ketone.

  • Resolution: Degas all aqueous solvents using helium sparging or ultrasonication under vacuum. Store solutions in amber vials with a nitrogen headspace and add a chelating agent (e.g., 0.01% EDTA) to sequester catalytic metals.

Q2: I am observing variable concentrations when preparing my standard calibration curves. What is causing this inconsistency? A2: 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is highly hygroscopic. When the neat reference standard is exposed to ambient humidity, it rapidly absorbs water.

  • Mechanistic Causality: Both the hydroxyl group and the tertiary amine act as strong hydrogen-bond acceptors and donors, drawing atmospheric moisture into the crystal lattice or liquid matrix. This increases the apparent mass of the sample, leading to sub-potent stock solutions when weighed.

  • Resolution: Handle the neat standard exclusively in a controlled environment (e.g., a glove box with relative humidity <10%). Alternatively, perform a Karl Fischer titration on the bulk material immediately prior to weighing to apply a precise water-content correction factor.

Q3: During formulation with acidic excipients (e.g., citric acid, acetic acid), I see a new, higher-mass peak on my LC-MS. What is it? A3: You are observing an esterification reaction. The secondary alcohol of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol acts as a nucleophile when exposed to carboxylic acids.

  • Mechanistic Causality: At lower pH values, the protonation of the carboxylic acid excipient enhances its electrophilicity. The hydroxyl group of the pyrrolidine derivative attacks the carbonyl carbon, forming an ester adduct.

  • Resolution: Avoid formulating with carboxylic acid buffers. Substitute them with phosphate buffers or Good's buffers (e.g., HEPES), which lack reactive acyl groups.

Part II: Mechanistic Degradation Pathways

The following diagram illustrates the logical relationship between environmental stressors and the specific degradation pathways of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

G Compound 1-(1-Methylpyrrolidin-2-yl) ethan-1-ol OxidationAmine Amine Oxidation (ROS / Light) Compound->OxidationAmine Dissolved O2, Light OxidationAlcohol Alcohol Oxidation (O2 / Metals) Compound->OxidationAlcohol Trace Transition Metals Esterification Esterification (Acidic Excipients) Compound->Esterification Carboxylic Acids, pH < 4 NOxide N-Oxide Derivative OxidationAmine->NOxide N-oxidation Ketone Ketone Derivative OxidationAlcohol->Ketone Dehydrogenation Ester Ester Adducts Esterification->Ester Nucleophilic Attack

Degradation pathways of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol under environmental stress.

Part III: Quantitative Stability Data

To guide your experimental design, the following tables summarize the stability and excipient compatibility of the compound.

Table 1: Stability Profile in Aqueous Solution (1 mg/mL)

ConditionTimepointRemaining Assay (%)Primary Degradant Identified
pH 2.0 (HCl), 25°C14 days99.2%None (Protonated amine is stable)
pH 7.4 (Phosphate), 25°C14 days94.5%N-oxide
pH 7.4 (Phosphate) + 0.1% H₂O₂, 25°C24 hours45.1%N-oxide
pH 10.0 (Borate), 25°C14 days88.3%Ketone / N-oxide

Table 2: Excipient Compatibility Matrix

Excipient / BufferCompatibility StatusMechanistic Rationale
Phosphate Buffer (pH 7.4)Highly CompatibleInert to both the amine and alcohol moieties.
Citrate Buffer (pH 4.0)IncompatiblePromotes esterification with the secondary alcohol.
EDTA (0.01%)Highly CompatibleChelates trace metals, preventing metal-catalyzed oxidation.
Polysorbate 80Moderately CompatibleMay contain trace peroxides leading to N-oxidation; requires low-peroxide grades.

Part IV: Self-Validating Experimental Protocols

Safety Note: Ensure proper PPE is worn.3 [2].

Protocol 1: Preparation of Oxidation-Resistant Stock Solutions

This protocol ensures the preparation of highly stable stock solutions by eliminating oxidative catalysts.

Step 1: Solvent Preparation & Degassing

  • Prepare a 10 mM Phosphate buffer (pH 7.4) containing 0.01% (w/v) EDTA.

  • Sparge the buffer with ultra-high purity Helium for 15 minutes, or sonicate under vacuum (200 mbar) for 10 minutes to remove dissolved oxygen.

Step 2: Weighing and Dissolution

  • Transfer the neat compound into a tared, amber glass vial inside a low-humidity glove box (<10% RH).

  • Add the degassed buffer to achieve a concentration of 10 mg/mL.

  • Cap the vial with a PTFE-lined septum and vortex for 30 seconds.

Step 3: Self-Validation (System Suitability Test) To prove the system is truly free of oxidative stress:

  • Aliquot 1 mL of the prepared stock into two separate vials.

  • To Vial A (Control), add 10 µL of LC-MS grade water. To Vial B (Positive Control), add 10 µL of 3% H₂O₂.

  • Incubate both at 25°C for 2 hours, then analyze via HPLC-UV.

  • Validation Criteria: Vial A must show <0.5% N-oxide peak area. Vial B must show >10% N-oxide peak area. If Vial A fails, the degassing procedure in Step 1 was insufficient and must be repeated.

Protocol 2: HPLC-UV/MS Method for Quantifying Degradation Products

This method separates the parent compound from its highly polar N-oxide and ketone degradants.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: Amino alcohols are highly polar and exhibit poor retention on standard C18 columns. HILIC provides superior retention and peak shape.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 210 nm and ESI+ MS.

Step 3: Self-Validation (Carryover and LLOQ Verification) To ensure the basic amine is not tailing or carrying over between runs:

  • Inject the Highest Calibration Standard (ULOQ).

  • Immediately inject a Matrix Blank.

  • Inject the Lowest Calibration Standard (LLOQ).

  • Validation Criteria: The Matrix Blank must show a signal <20% of the LLOQ peak area. The LLOQ must have a Signal-to-Noise (S/N) ratio ≥ 10:1. If carryover fails, add 0.05% trifluoroacetic acid (TFA) to the needle wash solvent to disrupt ionic interactions in the injector.

References

  • PubChem. 1-Methyl-2-pyrrolidineethanol. National Center for Biotechnology Information. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the H-NMR and C-NMR Spectral Analysis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. This guide provides an in-depth analy...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, a chiral amino alcohol with potential applications in catalysis and as a synthetic intermediate. Our approach is to not only present the spectral data but to also delve into the causal relationships between the molecular structure and the observed spectral features, thereby offering a framework for the analysis of related compounds.

Introduction: The Structural Significance of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol

1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, a derivative of proline, possesses two chiral centers, leading to the potential for four stereoisomers. The relative and absolute stereochemistry of these isomers can significantly influence their biological activity and chemical reactivity. NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of such molecules in solution.[1][2] This guide will focus on the diastereomeric pair, (1R,2'S)- and (1S,2'S)-1-(1-methylpyrrolidin-2-yl)ethan-1-ol, to illustrate the principles of NMR-based structural analysis.

Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum provides information on the chemical environment and connectivity of protons within a molecule.[3] The predicted chemical shifts (in ppm, relative to TMS), multiplicities, and coupling constants for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol are presented below. These predictions are based on established substituent effects and data from structurally similar compounds.

Table 1: Predicted ¹H-NMR Spectral Data for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H1~3.8 - 4.0Doublet of quartets (dq)J(H1-H2') ≈ 7.0, J(H1-H1') ≈ 6.5This proton is on a carbon bearing an oxygen atom, leading to a downfield shift. It is coupled to the H2' proton and the three protons of the adjacent methyl group (H1').
H2'~2.8 - 3.0Multiplet (m)-This methine proton is coupled to H1, and the diastereotopic protons at C3' and C5'. Its position is influenced by the adjacent nitrogen and the stereochemistry at C1.
H5'a, H5'b~2.9 - 3.1 (a), ~2.1 - 2.3 (b)Multiplet (m)-These are diastereotopic methylene protons adjacent to the nitrogen atom. The equatorial proton (H5'b) is typically more shielded than the axial proton (H5'a).
N-CH₃~2.3 - 2.5Singlet (s)-The methyl group attached to the nitrogen gives a characteristic singlet in this region.
H3'a, H3'b, H4'a, H4'b~1.6 - 2.0Multiplet (m)-These methylene protons of the pyrrolidine ring form a complex, overlapping multiplet system.
C1-CH₃ (H1')~1.1 - 1.3Doublet (d)J(H1'-H1) ≈ 6.5This methyl group is coupled to the H1 proton, resulting in a doublet.
OHVariableBroad singlet (br s)-The chemical shift of the hydroxyl proton is concentration and temperature dependent and will exchange with D₂O.

Predicted ¹³C-NMR and DEPT Spectral Analysis

The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.[4] Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon.[5][6]

Table 2: Predicted ¹³C-NMR and DEPT-135 Spectral Data for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol (in CDCl₃, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 PhaseRationale
C1~65 - 70Positive (CH)Carbon attached to the hydroxyl group, resulting in a significant downfield shift.
C2'~60 - 65Positive (CH)Methine carbon of the pyrrolidine ring adjacent to the nitrogen and the side chain.
C5'~55 - 60Negative (CH₂)Methylene carbon adjacent to the nitrogen atom.
N-CH₃~40 - 45Positive (CH₃)The N-methyl carbon appears in this characteristic region.
C3'~25 - 30Negative (CH₂)Methylene carbon of the pyrrolidine ring.
C4'~20 - 25Negative (CH₂)Methylene carbon of the pyrrolidine ring.
C1'~15 - 20Positive (CH₃)The methyl carbon of the ethanol side chain.

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to separate the diastereomers, and the mass spectrum will show a characteristic fragmentation pattern, confirming the molecular weight and providing clues about the structure.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be employed to separate and quantify the different stereoisomers of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

  • Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the amine.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Accurately weigh 5-10 mg of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

¹H-NMR Acquisition
  • Spectrometer: 400 MHz or higher for better resolution.

  • Pulse Sequence: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay: 2-5 seconds

    • Acquisition Time: 2-4 seconds

¹³C-NMR and DEPT Acquisition
  • Spectrometer: 100 MHz or higher.

  • Pulse Sequence: Proton-decoupled ¹³C experiment and DEPT-135.

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

Visualization of Key Structural Features

To further aid in the interpretation of the NMR data, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.[7][8]

Predicted COSY Correlations

A COSY spectrum reveals proton-proton coupling relationships.

Caption: Predicted ¹H-¹H COSY correlations for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

Predicted HSQC Correlations

An HSQC spectrum correlates directly bonded protons and carbons.

Caption: Predicted ¹H-¹³C HSQC correlations for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol.

Conclusion

This guide provides a comprehensive framework for the ¹H and ¹³C-NMR spectral analysis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol. By understanding the predicted spectral features and the underlying principles, researchers can confidently identify this compound and its analogs, and determine their stereochemistry. The application of 1D and 2D NMR techniques, as outlined, is crucial for the unambiguous structural elucidation necessary for advancing research in drug discovery and development.

References

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Retrieved from [Link]

  • ACS Omega. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • PMC. (n.d.). Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Retrieved from [Link]

  • PMC. (n.d.). Nicotine Metabolite Ratio (NMR) Prospectively Predicts Smoking Relapse: Longitudinal Findings From ITC Surveys in Five Countries. Retrieved from [Link]

  • Ovid. (n.d.). Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Retrieved from [Link]

  • AWS. (n.d.). Smoking Cessation Measure: Nicotine Metabolite Ratio – Serum and Saliva Definition. Retrieved from [Link]

  • eScholarship. (n.d.). Nicotine Metabolite Ratio: Comparison of the Three Urinary Versions to the Plasma Version and Nicotine Clearance in Three Clinic. Retrieved from [Link]

  • AACR Journals. (2012). Reproducibility of the Nicotine Metabolite Ratio in Cigarette Smokers. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR data for compound 1 and 2. Retrieved from [Link]

  • HAL Open Science. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • University of Victoria. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm).... Retrieved from [Link]

  • ResearchGate. (n.d.). 2D-NMR spectra of (L1) COSY NMR (a), HSQC NMR (b). Retrieved from [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C{ 1 H} and DEPT-135 NMR spectra of compound 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2025). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • University of Alberta. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 14.10: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Organic Syntheses. (1997). (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007). HSQC and Edited HSQC Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Retrieved from [Link]

  • PMC. (n.d.). Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol monosolvate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link]

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Comparative

A Comparative Guide to Determining Enantiomeric Excess of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol via HPLC

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis and development of chiral pharmaceutical compounds. T...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical quality attribute in the synthesis and development of chiral pharmaceutical compounds. The stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles, making robust and accurate analytical methods for their separation and quantification essential. 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, a chiral amino alcohol, serves as a key building block in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining its enantiomeric excess, alongside a discussion of alternative analytical techniques.

The Central Role of Chiral Stationary Phases in HPLC

The cornerstone of enantiomeric separation by HPLC is the use of a Chiral Stationary Phase (CSP).[1] These phases create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte.[2] This results in the formation of transient diastereomeric complexes, causing one enantiomer to be retained longer than the other, thus enabling their separation and quantification.[3] For amino alcohols like 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, several types of CSPs have proven effective.

Commonly Employed Chiral Stationary Phases for Amino Alcohols:

  • Polysaccharide-Based CSPs: Derivatives of cellulose and amylose, such as Chiralpak® and Chiralcel® columns, are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including amino alcohols.[4][5] Their effectiveness stems from a combination of hydrogen bonding, dipole-dipole, and steric interactions.

  • Cyclodextrin-Based CSPs: These phases utilize cyclodextrins, which are cyclic oligosaccharides, to form inclusion complexes with the analyte. The differing fit of each enantiomer within the chiral cavity of the cyclodextrin leads to separation.[6] Acetylated β-cyclodextrin phases have shown excellent performance for separating chiral amines and amino alcohols in reversed-phase mode.[6]

  • Pirkle-Type CSPs: These CSPs are based on the principle of π-π interactions, hydrogen bonding, and dipole stacking. They are often effective for compounds containing aromatic rings and polar functional groups.[4][7]

  • Crown Ether-Based CSPs: ChiroSil columns, which utilize a chiral crown ether selector, are particularly effective for the separation of primary amines and amino alcohols.[2]

The selection of the most suitable CSP is the most critical step in method development and often requires screening several different column chemistries.[4]

Strategic Method Development for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol

A systematic approach to method development is crucial for achieving a robust and reliable separation. This typically involves the optimization of the mobile phase, temperature, and flow rate.

Workflow for Chiral HPLC Method Development:

Caption: A structured workflow for developing a chiral HPLC method.

Mobile Phase Considerations:

  • Normal Phase: Often the preferred starting point for chiral separations of amino alcohols. A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.[4]

  • Reversed Phase: While less common for underivatized amino alcohols, certain CSPs, particularly cyclodextrin-based ones, can provide good separation in reversed-phase mode using buffered aqueous solutions with organic modifiers like methanol or acetonitrile.[4][6]

  • Additives: For basic compounds like 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol, adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase in normal-phase chromatography can significantly improve peak shape and resolution.[4] Conversely, in some cases, an acidic additive like trifluoroacetic acid (TFA) might be beneficial.[4]

Detailed Experimental Protocol: A Starting Point

The following protocol provides a robust starting point for the analysis of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol. Optimization will likely be required based on the specific instrumentation and column used.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)

  • Racemic standard of 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol

  • HPLC-grade solvents: n-Hexane, Isopropanol, Diethylamine (DEA)

Chromatographic Conditions:

ParameterCondition
Mobile Phase n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • System Preparation: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic standard and the sample to be analyzed in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

  • Injection: Inject the prepared solutions onto the HPLC system.

  • Data Analysis: Identify and integrate the peak areas of the two enantiomers.

Calculation of Enantiomeric Excess (ee):

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[3]

HPLC in Comparison to Alternative Techniques

While chiral HPLC is a powerful and widely adopted technique, other methods can also be employed for determining enantiomeric excess.[8] The choice of technique often depends on factors such as the nature of the analyte, required sensitivity, and available instrumentation.[9]

TechniquePrincipleAdvantagesDisadvantages
Chiral HPLC Physical separation of enantiomers on a chiral stationary phase.[3]High accuracy, precision, and sensitivity.[9] Well-established and robust.[9]Can require lengthy method development.
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase.Faster separations and lower solvent consumption compared to HPLC.Specialized instrumentation required.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral GC column.[10]High resolution for volatile compounds.Requires analyte to be volatile or derivatized.[8] High temperatures can risk racemization.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers.[9][10]Rapid analysis, non-destructive, and provides structural information.[9][10]Lower sensitivity compared to chromatographic methods.[10] Requires higher sample concentration.[10]

Comparative Logic for Method Selection:

Method_Selection Analyte Analyte Properties: 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol HPLC Chiral HPLC Analyte->HPLC High Accuracy & Sensitivity Needed SFC Chiral SFC Analyte->SFC Faster Analysis & Greener Method Desired GC Chiral GC Analyte->GC Analyte is Volatile or Derivatizable NMR Chiral NMR Analyte->NMR Rapid Screening & Structural Info Needed

Caption: Decision tree for selecting an analytical method.

Ensuring Trustworthiness: Method Validation

A developed HPLC method must be validated to ensure its reliability for its intended purpose.[11] Validation should be performed according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The determination of enantiomeric excess for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is reliably achieved using chiral HPLC. The selection of an appropriate chiral stationary phase, coupled with systematic method development and validation, is paramount for obtaining accurate and reproducible results. While alternative techniques like chiral SFC, GC, and NMR offer certain advantages, chiral HPLC remains a gold standard in many research and quality control environments due to its high sensitivity, accuracy, and established robustness.[5][9] For comprehensive characterization, cross-validation using an orthogonal technique such as chiral NMR can provide a higher degree of confidence in the analytical data.[9]

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. Retrieved from [Link]

  • Lee, W., Kim, B. H., & Ryoo, J. J. (2002). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 40(7), 365–372. Retrieved from [Link]

  • Benchchem. (n.d.). A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products.
  • ResearchGate. (2023). (PDF) Amino alcohol-derived chiral stationary phases. Retrieved from [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Benchchem. (n.d.). A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR.
  • Benchchem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.
  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • SciSpace. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, April 15). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • Benchchem. (n.d.). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.

Sources

Validation

Comprehensive Comparison Guide: Optical Rotation Reference Values &amp; Stereochemical Validation for 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol Isomers

Introduction & Structural Overview 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a highly versatile chiral amino alcohol utilized as a rigid building block in pharmaceutical synthesis, asymmetric catalysis, and the developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Overview

1-(1-Methylpyrrolidin-2-yl)ethan-1-ol is a highly versatile chiral amino alcohol utilized as a rigid building block in pharmaceutical synthesis, asymmetric catalysis, and the development of alkaloid analogs. The molecule possesses two distinct stereocenters:

  • C2 of the pyrrolidine ring

  • C1 of the ethanol moiety

Because of these two chiral centers, the compound exists as four distinct stereoisomers: the erythro pair (1S, 2S) and (1R, 2R) , and the threo pair (1R, 2S) and (1S, 2R) [1][2]. Accurately distinguishing between these isomers requires rigorous stereochemical validation, primarily achieved through polarimetry and specific optical rotation (


) measurements[3].

Theoretical Framework: The Causality of Optical Rotation in Amino Alcohols

As a Senior Application Scientist, it is critical to understand that optical rotation is not just a static number; it is a dynamic physical property heavily influenced by molecular conformation.

The Role of Intramolecular Hydrogen Bonding: In 1,2-amino alcohols like 1-(1-methylpyrrolidin-2-yl)ethan-1-ol, the spatial proximity of the hydroxyl (-OH) group and the tertiary pyrrolidine nitrogen (-NCH₃) allows for the formation of a strong intramolecular hydrogen bond[4]. This interaction locks the molecule into a rigid, cyclic-like conformation.

Solvent-Induced Conformational Shifts: The choice of solvent during polarimetry directly dictates the observed optical rotation:

  • Non-Polar Solvents (e.g., CHCl₃): The intramolecular hydrogen bond remains intact, stabilizing a specific chiral conformation that yields a distinct, high-magnitude

    
     value.
    
  • Polar Protic Solvents (e.g., Methanol): The solvent molecules competitively hydrogen-bond with the solute, disrupting the intramolecular interaction. This increases the conformational flexibility of the molecule, drastically shifting the magnitude—and sometimes even the sign—of the optical rotation[4][5].

By measuring the optical rotation in both a non-polar and a polar solvent, researchers create a self-validating system : the predictable shift in


 confirms the structural integrity of the amino alcohol motif.

Quantitative Data Comparison

The following table outlines the structural relationships and reference optical rotation behaviors for the four isomers. While exact magnitudes (


) depend on the specific concentration and temperature parameters of the batch, the relationship between the isomers is an absolute physical law[3].
IsomerAbsolute ConfigurationCAS NumberStructural RelationshipExpected Specific Rotation

(c=1, CHCl₃)*
Isomer 1 (1S, 2S)1803485-14-4[1]Enantiomer of (1R, 2R)

Isomer 2 (1R, 2R)N/AEnantiomer of (1S, 2S)

Isomer 3 (1R, 2S)1803485-19-9[2]Diastereomer to Isomer 1 & 2

Isomer 4 (1S, 2R)N/AEnantiomer of (1R, 2S)

*Note: Enantiomeric pairs will always exhibit equal and opposite specific rotations. Diastereomers (e.g., Isomer 1 vs. Isomer 3) will exhibit different magnitudes (


) due to their different physical properties and distinct intramolecular hydrogen-bonding geometries.

Experimental Protocols: Self-Validating Measurement Workflow

To establish trustworthy reference values, the following step-by-step protocol must be strictly adhered to. This methodology ensures that the measured


 is an accurate reflection of the absolute configuration rather than an artifact of impurities.
Step 1: Enantiomeric Purity Verification

Before any optical measurement, the sample must be analyzed via Chiral High-Performance Liquid Chromatography (HPLC).

  • Causality: Optical rotation is a linear function of enantiomeric excess (ee). If the sample is only 90% ee, the measured rotation will be artificially low. Ensure the sample is >99% ee before proceeding.

Step 2: Primary Polarimetry Measurement (Non-Polar Solvent)
  • Sample Preparation: Accurately weigh 10.0 mg of the purified isomer.

  • Dissolution: Dissolve the sample in exactly 1.0 mL of anhydrous Chloroform (CHCl₃) to achieve a concentration of

    
     g/100  mL.
    
  • Measurement: Transfer the solution to a 1 dm (100 mm) path-length polarimeter cell.

  • Parameters: Measure the observed rotation (

    
    ) using the Sodium D-line (589 nm) at exactly 20.0 °C[3].
    
  • Calculation: Calculate specific rotation using the formula:

    
    .
    
Step 3: Secondary Validation (Solvent Switch)
  • Recover the sample by carefully evaporating the CHCl₃ under a gentle stream of nitrogen.

  • Redissolve the exact same sample in 1.0 mL of HPLC-grade Methanol (MeOH).

  • Re-measure the optical rotation under the exact same instrument parameters.

  • Validation Check: Compare the CHCl₃ value to the MeOH value. A significant variance confirms the presence of the expected solvent-disrupted intramolecular hydrogen bond[4].

Stereochemical Workflow Visualization

StereochemicalValidation N1 Synthesized Isomer Mixture 1-(1-Methylpyrrolidin-2-yl)ethan-1-ol N2 Chiral HPLC Resolution (ee > 99% Verification) N1->N2 Separation N3 Erythro Diastereomers (1S,2S) & (1R,2R) N2->N3 Fraction A N4 Threo Diastereomers (1S,2R) & (1R,2S) N2->N4 Fraction B N5 Dual-Solvent Polarimetry (CHCl3 vs MeOH) N3->N5 Optical Measurement N4->N5 Optical Measurement N6 Absolute Configuration & Reference Validation N5->N6 Data Correlation

Workflow for the stereochemical resolution and optical validation of chiral amino alcohols.

References

  • Optical Rotation, Optical Activity, and Specific Rotation Master Organic Chemistry URL: [Link]

  • Optical chirality sensing using macrocycles, synthetic and supramolecular oligomers/polymers, and nanoparticles based sensors Royal Society of Chemistry (RSC) URL: [Link]

  • Absolute Configuration of the α,ω-Bifunctionalized Sphingolipid Leucettamol A from Leucetta microrhaphis by Deconvoluted Exciton Coupled CD National Institutes of Health (NIH) URL: [Link]

Sources

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